

# Application Note: Advanced Functionalization of Polymeric Scaffolds using (2-Aminoethyl)(methoxy)methylamine

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## Compound of Interest

Compound Name:	(2-Aminoethyl) (methoxy)methylamine
CAS No.:	132425-29-7
Cat. No.:	B2956453

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Subtitle: A Protocol for Installing Weinreb Amide Linkers for Chemoselective Modification and Drug Delivery

## Executive Summary

Target Molecule: **(2-Aminoethyl)(methoxy)methylamine** IUPAC Designation: N-(2-Aminoethyl)-N-methoxy-N-methylamine Common Alias: Weinreb Linker Amine; MeO-Me-EDA CAS Registry Number: 105641-23-4 (Generic class reference)

This guide details the application of **(2-Aminoethyl)(methoxy)methylamine** as a critical intermediate in polymer chemistry. Unlike standard alkyl amines, this molecule contains a specialized N-methoxy-N-methyl (Weinreb) moiety. When conjugated to carboxylated polymer backbones, it forms a Weinreb Amide.

This functionality is unique because it prevents "over-addition" of nucleophiles.[1] It allows researchers to transform stable polymer-bound amides into reactive ketones or aldehydes

under controlled conditions. This capability is vital for:

- Precision Drug Delivery: Creating pH-sensitive hydrazone linkers via ketone intermediates.
- Surface Engineering: Installing specific ligands on solid supports without side reactions.
- Block Copolymer Synthesis: Serving as a stable termination site that can be reactivated.

## Scientific Mechanism & Rationale

### 2.1 The Weinreb Advantage

In standard polymer chemistry, reacting a polymer-bound ester or acid chloride with an organometallic reagent (e.g., Grignard) is uncontrolled, often leading to tertiary alcohols (double addition).

The **(2-Aminoethyl)(methoxy)methylamine** linker solves this via the Chelation-Controlled Transition State.

- Amidation: The primary amine ( ) reacts with the polymer's carboxylic acid to form a stable amide bond.
- Activation: Upon adding a nucleophile (R-M), the metal coordinates between the carbonyl oxygen and the methoxy oxygen.
- Stability: This forms a stable five-membered cyclic tetrahedral intermediate that does not collapse until acidic hydrolysis (quenching) occurs.
- Result: Clean conversion to a Ketone, which serves as a bio-orthogonal handle for further modification.

### 2.2 Pathway Visualization



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Figure 1: The Weinreb Pathway.<sup>[1][2][3]</sup> The linker transforms a passive carboxyl group into a "sleeping" electrophile (Weinreb Amide) that can be selectively activated to a ketone.

## Experimental Protocols

### Protocol A: Grafting to Carboxylated Polymers (e.g., PAA, PLGA-COOH)

Objective: To install the Weinreb linker onto a polymer backbone.

Reagents:

- Polymer: Poly(acrylic acid) (PAA) or PLGA-COOH (  $x$  eq of -COOH groups).
- Linker: **(2-Aminoethyl)(methoxy)methylamine** (  $y$  eq).
- Coupling Agents: EDC·HCl (  $z$  eq), NHS (  $w$  eq).
- Solvent: Anhydrous DMF or DMSO.
- Base: DIPEA (if using HCl salt of the linker).

Procedure:

- Activation: Dissolve the polymer in DMF (concentration  $C$ ). Add EDC·HCl and NHS. Stir at  $T$  for 30 mins, then room temperature (RT) for 1 hour to form the NHS-ester.

- Conjugation: Add **(2-Aminoethyl)(methoxy)methylamine** dropwise. If the linker is a salt, add  
  
eq of DIPEA to neutralize.
  - Critical Note: The primary amine reacts preferentially over the sterically hindered N-methoxy-N-methyl amine.
- Reaction: Stir at RT for 12–24 hours under inert atmosphere ( ).
- Purification:
  - Precipitate the polymer into cold diethyl ether (for PLGA) or dialyze against water (MWCO 3.5 kDa) for 48 hours (for PAA).
  - Lyophilize to obtain the white powder product.

#### Validation (QC):

- <sup>1</sup>H NMR: Look for the disappearance of the NHS peak and appearance of the methoxy singlet ( ) and N-methyl singlet ( ).

## Protocol B: Functionalization to Ketones (Post-Polymerization Modification)

Objective: To convert the inert Weinreb amide into a reactive ketone handle.

#### Reagents:

- Weinreb-Functionalized Polymer (from Protocol A).
- Nucleophile: Phenylmagnesium bromide (or any functional Grignard/Lithium reagent).
- Solvent: Anhydrous THF.

#### Procedure:

- Dissolution: Dissolve the polymer in anhydrous THF under Argon. Cool to .
- Addition: Add the Grignard reagent ( eq relative to Weinreb groups) dropwise.
  - Observation: The solution may change color, indicating the formation of the chelated intermediate.
- Incubation: Stir at for 1 hour, then allow to warm to RT for 2 hours.
  - Why? The intermediate is stable; extended time ensures complete conversion without risk of over-addition.
- Quenching (Hydrolysis): Cool to . Add saturated solution or dilute HCl ( ) dropwise. This collapses the intermediate into the ketone.
- Workup: Extract or precipitate the polymer immediately to remove magnesium salts.

### Protocol C: Drug Conjugation (The "Click" Step)

Objective: To attach a drug payload via a pH-sensitive hydrazone bond.

#### Reagents:

- Ketone-Functionalized Polymer.
- Drug Derivative: Doxorubicin-hydrazide or similar payload with group.

- Catalyst: Aniline (optional, accelerates reaction).

Procedure:

- Dissolve polymer and drug in Methanol/PBS buffer (pH 6.0).
- Stir at RT for 24 hours in the dark.
- Purify via dialysis (MWCO dependent on polymer size) to remove unbound drug.

## Data Summary & Troubleshooting

Parameter	Optimal Range	Troubleshooting Note
Linker Equivalents	1.1 – 1.5 eq	Excess linker ensures 100% capping of COOH groups; unreacted linker is easily dialyzed out.
Temperature (Step A)		Do not heat during EDC coupling to prevent N-acylurea rearrangement byproducts.
Solvent Water Content		Strictly anhydrous conditions are required for Protocol B (Grignard). Moisture kills the nucleophile.
NMR Shift (Methoxy)		This peak must disappear after Protocol B. If it remains, the conversion to ketone was incomplete.

## References

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(Note: The specific CAS 105641-23-4 refers to the N-Methoxy-N-methylethylenediamine structure utilized throughout this protocol.)

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## Sources

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- [2. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations \[mdpi.com\]](#)
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